叔丁基2-苄基哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

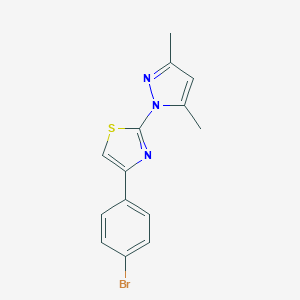

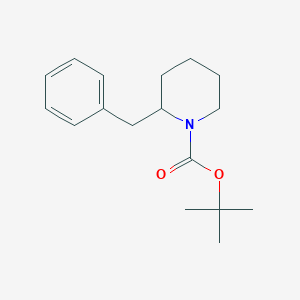

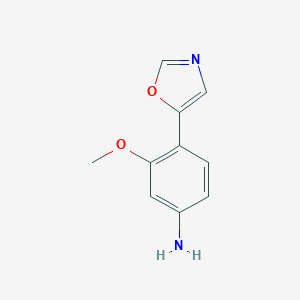

Tert-butyl 2-benzylpiperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-benzylpiperidine-1-carboxylate contains a total of 46 bonds, including 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis

Tert-butyl 2-benzylpiperidine-1-carboxylate has a molecular weight of 275.39 g/mol . It is a solid at room temperature .科学研究应用

化学合成

“叔丁基2-苄基哌啶-1-羧酸酯” 被用作合成多种新型有机化合物的构件或中间体。 它在酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮的生产中起着至关重要的作用 .

生物学评价

该化合物已被评估其生物活性。 它已显示出广泛的生物活性,例如抗菌、抗真菌、抗癌、抗寄生虫、抗组胺和抗抑郁活性 .

药物发现

由于其易于修饰性、适当的碱度、水溶性和形成氢键的能力以及调整分子物理化学性质的能力,“叔丁基2-苄基哌啶-1-羧酸酯”中哌嗪环的加入被认为是药物发现领域的重要合成策略 .

X射线衍射研究

该化合物已通过 FT-IR、1H & 13C NMR 和 LCMS 光谱研究进行了表征 。 其衍生物的结构通过单晶 X 射线衍射分析得到进一步确认 .

材料科学

该化合物用于材料科学研究,包括新材料的开发及其性能的研究 .

色谱法

“叔丁基2-苄基哌啶-1-羧酸酯” 用于色谱法,这是一种用于分离混合物的实验室技术。

作用机制

Target of Action

Tert-butyl 2-benzylpiperidine-1-carboxylate is a biochemical compound used in proteomics research . .

Mode of Action

As a biochemical used in proteomics research, it may interact with proteins or enzymes to exert its effects .

Result of Action

As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins or enzymes it interacts with .

实验室实验的优点和局限性

The use of Tert-butyl 2-benzylpiperidine-1-carboxylate in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and has a wide range of applications. However, Tert-butyl 2-benzylpiperidine-1-carboxylate is a hazardous material and should be handled with caution. It is toxic and flammable, and should be used in a well-ventilated area.

未来方向

Tert-butyl 2-benzylpiperidine-1-carboxylate has potential for use in a variety of applications, including the synthesis of organic compounds, the preparation of polymers, and the development of pharmaceuticals. Further research is needed to fully understand the biochemical and physiological effects of Tert-butyl 2-benzylpiperidine-1-carboxylate and to develop more efficient methods of synthesis. Other potential future directions include the development of Tert-butyl 2-benzylpiperidine-1-carboxylate-based drugs, the use of Tert-butyl 2-benzylpiperidine-1-carboxylate as a catalyst in organic synthesis, and the use of Tert-butyl 2-benzylpiperidine-1-carboxylate as a ligand for metal complexes.

合成方法

Tert-butyl 2-benzylpiperidine-1-carboxylate can be synthesized in two steps. The first step involves the reaction of piperidine with benzyl chloride, which yields the intermediate benzylpiperidine. The second step involves the reaction of benzylpiperidine with tert-butyl chloroformate, which yields Tert-butyl 2-benzylpiperidine-1-carboxylate.

安全和危害

Tert-butyl 2-benzylpiperidine-1-carboxylate is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding release into the environment and using personal protective equipment as required .

属性

IUPAC Name |

tert-butyl 2-benzylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMLBZLGNDVECE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597603 |

Source

|

| Record name | tert-Butyl 2-benzylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136423-06-8 |

Source

|

| Record name | tert-Butyl 2-benzylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)